3,6-Dichloro-5-methyl-1,2,4-triazine
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Overview
Description
3,6-Dichloro-5-methyl-1,2,4-triazine is a heterocyclic compound with the molecular formula C₄H₃Cl₂N₃. It is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-5-methyl-1,2,4-triazine typically involves the chlorination of 5-methyl-1,2,4-triazine. This process can be carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective chlorination at the 3 and 6 positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-5-methyl-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms, which make the carbon atoms more susceptible to nucleophilic attack.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in solvents like methanol or ethanol are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride may be used to reduce the compound under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted triazines can be formed.
Oxidation Products: Oxidation can lead to the formation of triazine N-oxides.
Reduction Products: Reduction typically yields partially or fully dechlorinated triazines.
Scientific Research Applications
3,6-Dichloro-5-methyl-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3,6-Dichloro-5-methyl-1,2,4-triazine exerts its effects is largely dependent on its ability to undergo nucleophilic substitution reactions. The chlorine atoms act as leaving groups, allowing the compound to interact with various nucleophiles. This reactivity is crucial in its role as an intermediate in chemical synthesis and its potential biological activity.
Molecular Targets and Pathways: In biological systems, the compound may target enzymes or receptors that are susceptible to modification by nucleophilic substitution. The exact pathways and molecular targets are subjects of ongoing research, particularly in the context of its antimicrobial and herbicidal properties.
Comparison with Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of cyanuric chloride, a precursor to many herbicides and disinfectants.
5-Chloro-1,2,4-triazine: Another chlorinated triazine with similar reactivity but different substitution patterns.
Uniqueness: 3,6-Dichloro-5-methyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other triazines. Its methyl group at the 5-position and chlorine atoms at the 3 and 6 positions make it particularly useful in selective chemical reactions and applications.
Properties
IUPAC Name |
3,6-dichloro-5-methyl-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c1-2-3(5)8-9-4(6)7-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFPRKFRNIWENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132434-82-3 |
Source
|
Record name | 3,6-dichloro-5-methyl-1,2,4-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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